For-met-leu-glu-OH
Overview
Description
Scientific Research Applications
For-met-leu-glu-OH has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or as a lead compound for drug development.
Industrial Processes: Utilized in the development of peptide-based catalysts and other industrial applications.
Mechanism of Action
Leucine, one of the components of “For-met-leu-glu-OH”, increases protein synthesis through activation of the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . It promotes energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation .
Future Directions
The future directions of “For-met-leu-glu-OH” research could involve further investigation of its response against both temperature and H2O2, to understand the defense mechanisms, and to increase its stability under oxidative stress conditions . Moreover, researchers could focus on finding ACE inhibitors, antioxidant, and anti-inflammatory peptides from natural sources, such as legumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
For-met-leu-glu-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
For-met-leu-glu-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Restoration of the original methionine residue.
Substitution: Peptide analogs with modified amino acid sequences.
Comparison with Similar Compounds
Similar Compounds
Formylmethionylleucylphenylalanine (For-met-leu-phe-OH): Another synthetic peptide with similar structural features but different biological activity.
Formylmethionylleucylalanine (For-met-leu-ala-OH): A peptide with a similar sequence but different amino acid composition.
Uniqueness
For-met-leu-glu-OH is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O7S/c1-10(2)8-13(20-15(24)11(18-9-21)6-7-28-3)16(25)19-12(17(26)27)4-5-14(22)23/h9-13H,4-8H2,1-3H3,(H,18,21)(H,19,25)(H,20,24)(H,22,23)(H,26,27)/t11-,12-,13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMPHASGNWQJQY-AVGNSLFASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241108 | |
Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59880-98-7 | |
Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59880-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Glutamic acid, N-formyl-L-methionyl-L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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